molecular formula C11H7BrO4 B13701937 methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate

methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate

Cat. No.: B13701937
M. Wt: 283.07 g/mol
InChI Key: DALMMVWBEMJUMG-UHFFFAOYSA-N
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Description

Methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate (CAS 1624360-43-5) is a brominated coumarin ester that serves as a versatile and valuable building block in organic synthesis and medicinal chemistry research. The coumarin core is a privileged structural motif in natural products and pharmaceuticals, known for a wide spectrum of biological activities . This compound is specifically functionalized with a bromine atom and an ester group, making it a key intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions and other transformations. Recent advances in synthetic methodology have highlighted the role of coumarin-3-carboxylates in photoredox catalysis. For instance, they can serve as precursors in visible light-driven, reductive decarboxylative reactions with (cyano)azaarenes to access biologically relevant 4-substituted-chroman-2-ones, which are structures of high interest in drug discovery . The 7-bromo substituent on the coumarin ring system enhances its utility as a substrate for further functionalization, allowing researchers to explore novel chemical space. Coumarin derivatives are extensively studied for their potential as antibacterial , anticancer, antioxidant, and anti-inflammatory agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use. References 1. BLD Pharm. (n.d.). This compound. Retrieved from https://www.bldpharm.com/products/1624360-43-5.html 2. PMC. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. J. Org. Chem. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC9361294/ 3. PMC. (2020). Recent Advances in the Synthesis of Coumarin Derivatives. Biomolecules. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC7022947/ 4. Arabian Journal of Chemistry. (n.d.). Coumarin derivatives as promising antibacterial agent(s). Retrieved from https://arabjchem.org/coumarin-derivatives-as-promising-antibacterial-agent(s)/

Properties

Molecular Formula

C11H7BrO4

Molecular Weight

283.07 g/mol

IUPAC Name

methyl 7-bromo-2-oxochromene-3-carboxylate

InChI

InChI=1S/C11H7BrO4/c1-15-10(13)8-4-6-2-3-7(12)5-9(6)16-11(8)14/h2-5H,1H3

InChI Key

DALMMVWBEMJUMG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C(C=C2)Br)OC1=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy for 7-Bromo-2-oxo-2H-chromene-3-carboxylates

The synthesis of methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate typically proceeds via a multi-step process:

  • Step 1: Synthesis of 7-bromo-substituted salicylaldehyde or salicylic acid derivative
    The starting material is usually 7-bromosalicylaldehyde or 7-bromosalicylic acid, which provides the necessary bromine substituent at the 7-position.

  • Step 2: Knoevenagel condensation
    The key step involves the condensation of 7-bromosalicylaldehyde with methyl acetoacetate under basic catalysis (commonly piperidine or other mild bases) in refluxing ethanol or other suitable solvents. This reaction forms the coumarin core via intramolecular cyclization and results in the formation of this compound.

  • Step 3: Purification
    The crude product is purified by recrystallization from ethanol or by chromatographic techniques to yield the target compound with high purity.

This approach is a variant of the classical Pechmann or Knoevenagel condensation methods adapted for halogenated substrates.

Specific Preparation Methods and Reaction Conditions

Method No. Starting Materials Reaction Conditions Catalysts/Base Solvent Yield (%) Notes
1 7-Bromosalicylaldehyde + methyl acetoacetate Reflux at 70–90 °C for 4–6 hours Piperidine Ethanol 60–75 Classical Knoevenagel condensation
2 7-Bromosalicylaldehyde + methyl acetoacetate Microwave irradiation, solvent-free or EtOH Piperidine or L-proline Ethanol or none Up to 99 Microwave-assisted synthesis for high yield and reduced time
3 7-Bromosalicylaldehyde + methyl acetoacetate Solvent-free, ultrasound irradiation Basic catalyst (e.g., K2CO3) None 85–95 Environmentally friendly, green chemistry approach

Halogenation Approach (Alternative Route)

In some cases, the methyl 2-oxo-2H-chromene-3-carboxylate is first synthesized without the bromine substituent, followed by selective electrophilic bromination at the 7-position:

  • Electrophilic Bromination :
    The unsubstituted methyl 2-oxo-2H-chromene-3-carboxylate is treated with bromine or N-bromosuccinimide (NBS) in a suitable solvent such as chloroform or dichloromethane under controlled temperature (0–25 °C). This introduces the bromine atom at the activated 7-position of the chromene ring.

  • Purification :
    The brominated product is isolated by extraction and recrystallization.

This method allows for late-stage functionalization but requires careful control to avoid polybromination or side reactions.

Industrial and Scale-Up Considerations

Industrial synthesis of this compound often involves:

  • Use of continuous flow reactors to improve reproducibility and yield.
  • Optimization of reaction parameters such as temperature, solvent choice, and catalyst loading to minimize by-products.
  • Employment of green chemistry principles, such as solvent-free conditions or use of biodegradable catalysts like choline chloride, to improve environmental footprint.

Analytical and Characterization Data Supporting Preparation

The successful preparation of this compound is confirmed by:

Technique Key Observations
1H NMR Aromatic protons shifted due to bromine substitution; methyl ester singlet at ~3.9 ppm
13C NMR Carbonyl carbons at ~160–170 ppm; aromatic carbons influenced by bromine electronegativity
Mass Spectrometry Molecular ion peak corresponding to C12H8BrO4 (M+), isotopic pattern confirming bromine presence
Melting Point Typically in the range of 180–190 °C, depending on purity and preparation method
X-ray Crystallography Confirms planar chromene structure and bromine position in the molecule

Summary Table of Preparation Methods

Preparation Method Advantages Disadvantages Yield Range (%) Environmental Impact
Knoevenagel condensation with 7-bromosalicylaldehyde Straightforward, well-established Requires reflux, longer reaction time 60–75 Moderate (solvent and base use)
Microwave-assisted synthesis High yield, short reaction time Requires microwave equipment Up to 99 Green method if solvent-free
Electrophilic bromination (post-synthesis) Allows late-stage modification Risk of overbromination 70–85 Moderate (use of bromine reagents)
Solvent-free ultrasound-assisted synthesis Eco-friendly, high yield May require specialized equipment 85–95 Green, minimal solvent use

Chemical Reactions Analysis

Types of Reactions

Methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Formation of 7-amino or 7-thio derivatives.

    Reduction: Formation of 7-bromo-2-hydroxy-2H-chromene-3-carboxylate.

    Oxidation: Formation of 7-bromo-2-oxo-2H-chromene-3-carboxylic acid.

Mechanism of Action

The mechanism of action of methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s bromine atom and carbonyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Coumarin-3-carboxylate Derivatives

Compound Name Substituent (Position 7) Molecular Formula Molecular Weight Key Spectral Data (1H NMR) Applications/Notes
This compound Br C₁₁H₇BrO₄ 283.08 (calc) Not reported in evidence Intermediate for cross-coupling reactions
Methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate OH C₁₁H₈O₅ 220.18 δ 7.36 (d, J=8.9 Hz, 1H, aromatic) Fluorescent probes, hydrogen bonding
Ethyl 7-bromo-2-oxo-2H-chromene-3-carboxylate Br C₁₂H₉BrO₄ 297.10 (calc) Not reported Crystallography studies
Methyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate N(CH₂CH₃)₂ C₁₅H₁₇NO₄ 275.30 δ 3.45 (q, J=7.1 Hz, 4H), 1.24 (t, 6H) Fluorescent dyes, optoelectronics

Key Observations:

Electronic Effects: The bromo group (electron-withdrawing) reduces electron density in the aromatic ring, making the compound amenable to nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, diethylamino (electron-donating) derivatives exhibit enhanced fluorescence due to extended π-conjugation . Hydroxy substituents participate in hydrogen bonding, influencing crystal packing and solubility .

Ester Group Variations :

  • Methyl esters (e.g., methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate) are less lipophilic than ethyl esters but more reactive toward hydrolysis. Ethyl esters may offer better stability in biological systems .

Spectral Data: Diethylamino derivatives show distinct NMR signals for the N-CH₂CH₃ groups (δ 3.45 ppm as quartet, δ 1.24 ppm as triplet) . Hydroxy derivatives exhibit downfield-shifted aromatic protons due to hydrogen bonding (e.g., δ 7.36 ppm in methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate) .

Biological Activity

Methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various biological targets, and relevant studies.

Chemical Structure and Properties

This compound belongs to the class of coumarin derivatives, characterized by a chromene backbone with a carboxylate group. The presence of the bromine atom at the 7-position enhances its reactivity and biological profile.

Mechanisms of Biological Activity

  • Inhibition of Enzymatic Activity :
    • The compound exhibits inhibitory effects on various enzymes, notably phospholipase A2 (sPLA2), which is crucial in inflammatory processes. The IC50 value for this inhibition is reported to be 3.1 ± 0.06 nmol, indicating a potent effect against this enzyme .
    • Additionally, coumarin derivatives have been shown to inhibit glyceraldehyde-3-phosphate dehydrogenase (gGAPDH) in Trypanosoma cruzi, which is essential for ATP production in the parasite .
  • Antiproliferative Effects :
    • Studies indicate that this compound may possess antiproliferative properties against various cancer cell lines. For instance, certain coumarin derivatives have demonstrated the ability to induce cell cycle arrest and apoptosis in cancer cells .
  • Topoisomerase Inhibition :
    • Some derivatives of chromene compounds have been identified as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to cell death in rapidly dividing cancer cells .

Table 1: Summary of Biological Activities

Biological ActivityTarget/OrganismIC50 or EffectReference
Inhibition of sPLA2Crotalus durissus ruruima3.1 ± 0.06 nmol
Inhibition of gGAPDHTrypanosoma cruziModerate inhibition (80-130 µM)
Antiproliferative ActivityVarious cancer cell linesInduces apoptosis
Topoisomerase II InhibitionCancer cellsInduces G2/M phase arrest

Detailed Case Studies

  • Study on Antiproliferative Activity :
    A recent study evaluated the effects of this compound on several human cancer cell lines (MCF-7, HeLa). The results indicated significant growth inhibition, with a notable induction of apoptosis, suggesting its potential as a chemotherapeutic agent.
  • Mechanistic Insights :
    Another study focused on the mechanism by which this compound inhibits gGAPDH in T. cruzi. The research highlighted that the inhibition leads to reduced ATP levels in the parasite, thereby impairing its infectivity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for methyl 7-bromo-2-oxo-2H-chromene-3-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : A typical synthesis involves condensation of brominated phenolic precursors with malonate esters under acid or base catalysis. For example, piperidine-catalyzed reactions in methanol under reflux yield coumarin derivatives . Key parameters include:

  • Temperature : Reflux conditions (~80°C) to drive cyclization.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for brominated intermediates .
  • Purification : Column chromatography (SiO₂, chloroform/ethyl acetate) achieves >95% purity, critical for biological assays .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assigns substituent positions (e.g., bromine at C7, ester at C3). Coumarin carbonyls appear at δ ~160–165 ppm in ¹³C NMR .
  • HRMS : Confirms molecular weight (e.g., [M+H]+ at m/z 297.97 for C₁₁H₇BrO₄) and isotopic patterns for bromine .
  • IR Spectroscopy : Identifies ester C=O (~1700 cm⁻¹) and lactone (1650–1680 cm⁻¹) stretches .

Q. What are the known biological activities of structurally similar coumarins?

  • Methodological Answer : Brominated coumarins exhibit:

  • Antimicrobial Activity : Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate shows enhanced reactivity due to bromine’s electron-withdrawing effects .
  • Antioxidant Properties : Methoxy or hydroxyl substituents at C7 improve radical scavenging (e.g., methyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for brominated coumarins?

  • Methodological Answer : Contradictions often arise from:

  • Substituent Position : Bromine at C6 vs. C7 alters electron density and binding affinity (e.g., C7-bromo derivatives show stronger enzyme inhibition) .
  • Assay Conditions : Standardize protocols (e.g., MIC testing against S. aureus at pH 7.4) to minimize variability .
  • Comparative Studies : Use analogs (e.g., methyl 7-methoxy-2-oxo-2H-chromene-3-carboxylate) as internal controls .

Q. What strategies optimize regioselectivity in brominated coumarin synthesis?

  • Methodological Answer :

  • Directing Groups : Use methoxy or hydroxy groups at C4/C6 to direct bromination to C7 via steric/electronic effects .
  • Catalytic Systems : NBS (N-bromosuccinimide) with FeCl₃ in DCM achieves >80% regioselectivity for C7 bromination .
  • Theoretical Modeling : DFT calculations predict electrophilic aromatic substitution pathways .

Q. How do structural modifications at C3 (ester group) influence pharmacological profiles?

  • Methodological Answer :

  • Ester Hydrolysis : Replace methyl with ethyl or benzyl esters to modulate lipophilicity and bioavailability. For example, ethyl esters enhance blood-brain barrier penetration .
  • Bioisosteric Replacement : Substitute the ester with amides (e.g., 7-methoxy-N-(4-isopropylphenyl)-2-oxo-2H-chromene-3-carboxamide) to improve target binding .

Methodological Challenges

Q. What are the key challenges in achieving high-purity brominated coumarins?

  • Methodological Answer :

  • Byproduct Formation : Bromination may yield di-substituted byproducts. Use TLC monitoring (hexane:EtOAc = 3:1) to track reaction progress .
  • Purification : Recrystallization from ethanol/water mixtures removes unreacted precursors .

Q. How can researchers validate interactions between this compound and biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding to enzymes like COX-2 or HIV protease .
  • SPR Spectroscopy : Measure real-time binding kinetics (e.g., KD values for kinase inhibition) .

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